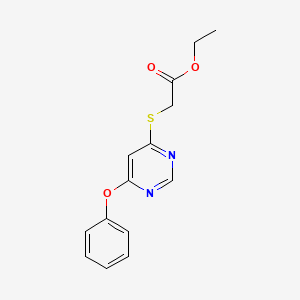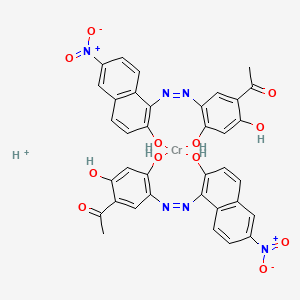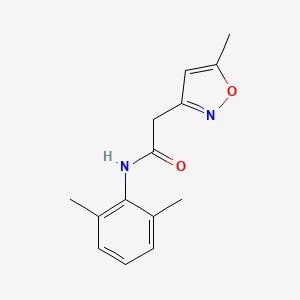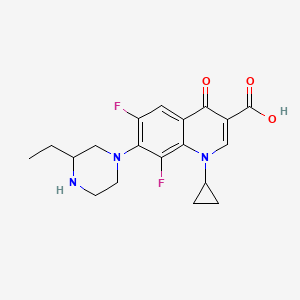
Diphenylsilanediol bis(3-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Bis(3-nitrobenzoato) de difenilsilanodiol es un compuesto organosilíceo que presenta un grupo silanol unido a dos grupos fenilo y esterificado con ácido 3-nitrobenzoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Bis(3-nitrobenzoato) de difenilsilanodiol generalmente implica la esterificación del difenilsilanodiol con ácido 3-nitrobenzoico. El proceso se puede resumir de la siguiente manera:
Materiales de partida: Difenilsilanodiol y ácido 3-nitrobenzoico.
Condiciones de reacción: La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar el proceso de esterificación.
Procedimiento: El difenilsilanodiol se disuelve en un solvente adecuado (por ejemplo, diclorometano), y se agrega ácido 3-nitrobenzoico junto con DCC. La mezcla se agita a temperatura ambiente hasta que la reacción se completa. El producto se purifica luego por recristalización o cromatografía en columna.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para el Bis(3-nitrobenzoato) de difenilsilanodiol no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear técnicas de purificación a gran escala como destilación o cromatografía a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El Bis(3-nitrobenzoato) de difenilsilanodiol puede sufrir diversas reacciones químicas, que incluyen:
Hidrólisis: Los enlaces éster se pueden hidrolizar en condiciones ácidas o básicas para producir difenilsilanodiol y ácido 3-nitrobenzoico.
Reducción: Los grupos nitro se pueden reducir a aminas usando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: Los grupos fenilo pueden participar en reacciones de sustitución aromática electrofílica, como nitración o halogenación.
Reactivos y condiciones comunes
Hidrólisis: Soluciones acuosas ácidas o básicas.
Reducción: Gas hidrógeno con un catalizador metálico o agentes reductores químicos como el borohidruro de sodio.
Sustitución: Electrófilos como el ácido nítrico para la nitración o halógenos para la halogenación.
Productos principales
Hidrólisis: Difenilsilanodiol y ácido 3-nitrobenzoico.
Reducción: Bis(3-aminobenzoato) de difenilsilanodiol.
Sustitución: Diversos derivados de difenilsilanodiol sustituidos según el electrófilo utilizado.
Aplicaciones Científicas De Investigación
El Bis(3-nitrobenzoato) de difenilsilanodiol tiene varias aplicaciones de investigación científica:
Ciencia de materiales: Se utiliza como precursor para la síntesis de resinas y polímeros a base de organosiloxano, que tienen aplicaciones en recubrimientos, adhesivos y selladores.
Química: Se emplea como reactivo en la síntesis orgánica para la preparación de compuestos organosilíceos complejos.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como componente en materiales biomédicos.
Electrónica: Se utiliza en la fabricación de encapsulantes de diodos emisores de luz (LED) resistentes al calor y capas dieléctricas para transistores de película delgada orgánica.
Mecanismo De Acción
El mecanismo de acción del Bis(3-nitrobenzoato) de difenilsilanodiol depende de su aplicación específica. En la ciencia de materiales, su capacidad para formar enlaces de hidrógeno fuertes y participar en reacciones de polimerización es crucial. En aplicaciones medicinales, la interacción del compuesto con moléculas biológicas y su potencial para actuar como portador de fármacos son de interés. Los grupos nitro pueden sufrir reducción a aminas, que luego pueden interactuar con diversos objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Difenilsilanodiol: El compuesto principal, que carece de los grupos 3-nitrobenzoato esterificados.
Trifenilsilanol: Otro compuesto silanol con tres grupos fenilo.
Fenilsilanetriol: Un silanetriol con un grupo fenilo y tres grupos hidroxilo.
Singularidad
El Bis(3-nitrobenzoato) de difenilsilanodiol es único debido a la presencia de ambos grupos silanol y nitrobenzoato esterificado. Esta combinación confiere propiedades químicas y físicas distintas, como la unión de hidrógeno mejorada y el potencial para una mayor funcionalización. Los grupos nitro también proporcionan reactividad adicional, lo que hace que el compuesto sea versátil para diversas aplicaciones.
Propiedades
Número CAS |
129459-88-7 |
|---|---|
Fórmula molecular |
C26H18N2O8Si |
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
[(3-nitrobenzoyl)oxy-diphenylsilyl] 3-nitrobenzoate |
InChI |
InChI=1S/C26H18N2O8Si/c29-25(19-9-7-11-21(17-19)27(31)32)35-37(23-13-3-1-4-14-23,24-15-5-2-6-16-24)36-26(30)20-10-8-12-22(18-20)28(33)34/h1-18H |
Clave InChI |
MAXITZFAXKEMKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



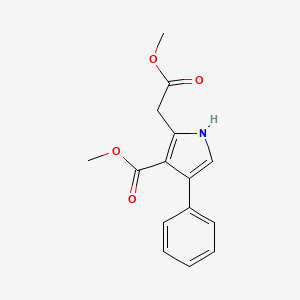
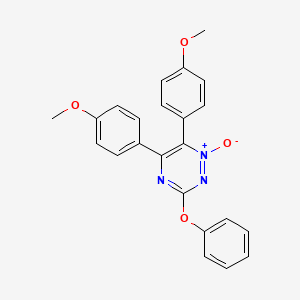
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
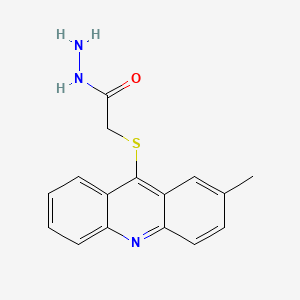
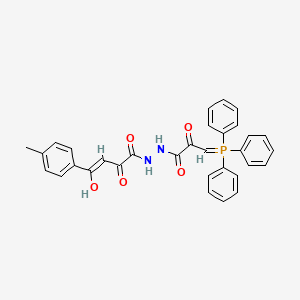
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)


